molecular formula C18H16N2O3S B2719716 N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1421525-81-6

N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2719716
M. Wt: 340.4
InChI Key: NTRSQSZZWMXCPJ-UHFFFAOYSA-N
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Description

“N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a chemical compound that is used in diverse scientific research. It is related to the thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest in medicinal chemistry, drug design, and advanced materials due to their structural complexities . A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been synthesized using various chemical reactions. For instance, heteroannulation reactions of 2-aminobenzothiazoles with -bromoketones in organic solvents have been reported . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Biological Activity

  • Drug Discovery Building Blocks : The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole derivatives as new building blocks in drug discovery highlights the importance of benzo[d]thiazole in medicinal chemistry. These compounds offer a flexible scaffold for the development of new drugs due to their various bioactivities (Durcik et al., 2020).

  • Antimicrobial and Antifungal Agents : Thiazole-based compounds have been identified for their antimicrobial, antiviral, and antifungal properties. The synthesis of new chromone–thiazole hybrids as potential adenosine receptor ligands further exemplifies the therapeutic potential of such compounds (Cagide et al., 2015).

  • Antifungal Applications : New benzamide derivatives containing thiazole and hydroxy benzamides have been explored for their antifungal activities, demonstrating the chemical versatility and potential of benzo[d]thiazole derivatives in addressing fungal infections (Narayana et al., 2004).

Chemical Synthesis and Characterization

  • Innovative Synthesis Methods : Research into the efficient synthesis of these compounds using different methods, such as Williamson ether synthesis, provides insights into the versatile chemical manipulations applicable to benzo[d]thiazole derivatives. This underscores the compound's utility in synthetic chemistry for creating diverse and biologically active molecules.

  • Structural Analysis and Ligand Design : The detailed structural analysis and characterization of these compounds, through techniques like NMR, MS spectroscopy, and X-ray crystallography, offer a deep understanding of their molecular geometry. This is crucial for the design of ligands with specific biological activities.

Materials Science and Corrosion Inhibition

  • Corrosion Inhibition : The application of benzothiazole derivatives as corrosion inhibitors showcases their importance outside of biological applications. Their ability to offer protection against steel corrosion through adsorption highlights the material science applications of such compounds (Hu et al., 2016).

Future Directions

The future directions in the research of thiazole derivatives include the design and development of new compounds related to this scaffold to act as drug molecules with lesser side effects . The development of new synthetic methodologies and the study of their pharmaceutical activities and therapeutic potential are also areas of future interest .

properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c21-16(17-20-13-6-2-4-8-15(13)24-17)19-11-18(22)9-10-23-14-7-3-1-5-12(14)18/h1-8,22H,9-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRSQSZZWMXCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide

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